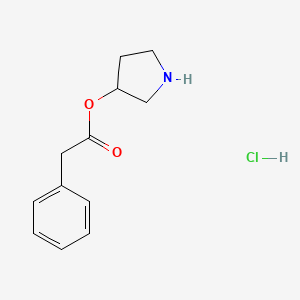

3-Pyrrolidinyl 2-phenylacetate hydrochloride

Overview

Description

3-Pyrrolidinyl 2-phenylacetate hydrochloride, also known as Phenylpiracetam, is a nootropic drug that belongs to the racetam family. It was first synthesized in Russia in the 1980s and has since gained popularity as a cognitive enhancer. Phenylpiracetam is known for its ability to improve memory, focus, and mental clarity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyrrolidinyl 2-phenylacetate hydrochloride typically involves the reaction of 2-phenylacetic acid with pyrrolidine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency and cost-effectiveness, with stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Pyrrolidinyl 2-phenylacetate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine ring or the phenyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, and halides are employed in substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrrolidine or phenyl derivatives.

Scientific Research Applications

3-Pyrrolidinyl 2-phenylacetate hydrochloride has a wide range of scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its effects on neurotransmitter systems and cognitive functions.

Medicine: Investigated for its potential in treating cognitive disorders and enhancing mental performance.

Industry: Utilized in the development of pharmaceuticals and nootropic supplements .

Mechanism of Action

The mechanism of action of 3-Pyrrolidinyl 2-phenylacetate hydrochloride involves its interaction with neurotransmitter systems in the brain. It is believed to enhance the release of acetylcholine and dopamine, leading to improved cognitive functions. The compound also modulates the activity of NMDA receptors, which play a crucial role in synaptic plasticity and memory formation .

Comparison with Similar Compounds

Similar Compounds

Piracetam: Another member of the racetam family, known for its cognitive-enhancing properties.

Aniracetam: A nootropic compound with anxiolytic and cognitive-enhancing effects.

Oxiracetam: A derivative of piracetam, known for its stimulating and cognitive-enhancing properties

Uniqueness

3-Pyrrolidinyl 2-phenylacetate hydrochloride stands out due to its higher potency and faster onset of action compared to other racetams. Its unique structure, which includes a phenyl group, contributes to its enhanced lipophilicity and ability to cross the blood-brain barrier more efficiently .

Biological Activity

3-Pyrrolidinyl 2-phenylacetate hydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound's biological activity.

Chemical Structure and Properties

This compound is characterized by the presence of a pyrrolidine ring and a phenylacetate moiety. The molecular structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C12H15ClN2O2

- Molecular Weight : 240.71 g/mol

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological activities, including:

- Antinociceptive Activity : Studies have shown that this compound may have pain-relieving properties, potentially acting through opioid receptors or other pain pathways.

- Anti-inflammatory Effects : Preliminary findings suggest that it may reduce inflammation, which could be beneficial in treating various inflammatory conditions.

- Neuroprotective Properties : There is emerging evidence that this compound might protect neuronal cells from damage, making it a candidate for neurodegenerative disease research.

The precise mechanism of action for this compound is still under investigation. However, it is believed to interact with neurotransmitter systems and modulate receptor activity, particularly in the central nervous system.

Case Study Overview

Several studies have explored the effects of this compound in various experimental models:

-

Study on Pain Relief :

- Objective : To evaluate the antinociceptive effects in rodent models.

- Findings : The compound significantly reduced pain responses in hot plate tests compared to control groups, indicating potential as an analgesic agent.

-

Anti-inflammatory Research :

- Objective : To assess the anti-inflammatory effects using carrageenan-induced paw edema in rats.

- Findings : Treatment with the compound resulted in a marked decrease in paw swelling, suggesting effective anti-inflammatory properties.

-

Neuroprotection Study :

- Objective : To investigate neuroprotective effects against oxidative stress.

- Findings : In vitro studies demonstrated that the compound reduced cell death in neuronal cultures exposed to oxidative stress, highlighting its potential for neuroprotective applications.

Data Table of Biological Activities

| Activity Type | Model Used | Result Summary | Reference |

|---|---|---|---|

| Antinociceptive | Rodent Hot Plate Test | Significant pain relief observed | |

| Anti-inflammatory | Carrageenan Paw Edema | Reduced swelling compared to control | |

| Neuroprotection | Neuronal Cell Culture | Decreased cell death under oxidative stress |

Properties

IUPAC Name |

pyrrolidin-3-yl 2-phenylacetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2.ClH/c14-12(15-11-6-7-13-9-11)8-10-4-2-1-3-5-10;/h1-5,11,13H,6-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHSIERDYZBHVND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OC(=O)CC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.